molecular formula C16H14O3 B5705119 Phenacyl phenyl acetate

Phenacyl phenyl acetate

Cat. No.: B5705119
M. Wt: 254.28 g/mol
InChI Key: YUVGYHKICRFUPB-UHFFFAOYSA-N
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Description

Phenacyl phenyl acetate is an organic compound that consists of a phenacyl group attached to a phenyl acetate moiety. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenacyl phenyl acetate can be synthesized through the esterification of phenacyl alcohol with phenyl acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous feeding of phenacyl alcohol and phenyl acetic acid into the reactor, along with the catalyst. The reaction mixture is heated to the desired temperature and maintained under reflux conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Phenacyl phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenacyl phenyl ketone.

    Reduction: Reduction of this compound can yield phenacyl phenyl alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenacyl phenyl ketone.

    Reduction: Phenacyl phenyl alcohol.

    Substitution: Various substituted phenacyl derivatives depending on the nucleophile used.

Scientific Research Applications

Phenacyl phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed ester hydrolysis reactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of phenacyl phenyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can undergo hydrolysis to release phenacyl alcohol and phenyl acetic acid, which can further participate in various metabolic pathways. The ester bond in this compound is susceptible to enzymatic cleavage by esterases, leading to the formation of the corresponding alcohol and acid.

Comparison with Similar Compounds

Similar Compounds

    Phenacyl bromide: A related compound with a bromine atom instead of the acetate group.

    Phenacyl chloride: Similar to phenacyl bromide but with a chlorine atom.

    Phenyl acetate: An ester of phenol and acetic acid, lacking the phenacyl group.

Uniqueness

Phenacyl phenyl acetate is unique due to its combination of the phenacyl and phenyl acetate moieties, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

IUPAC Name

phenacyl 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-15(14-9-5-2-6-10-14)12-19-16(18)11-13-7-3-1-4-8-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVGYHKICRFUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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